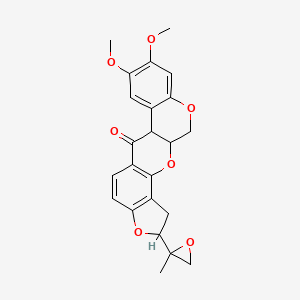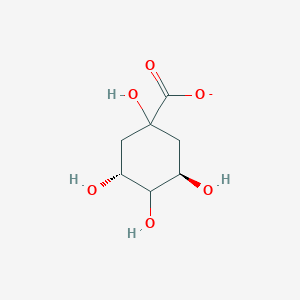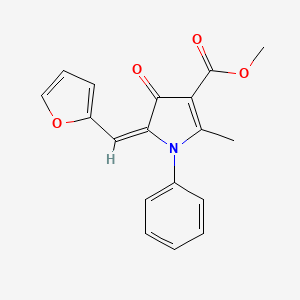
2-巯基-5-(吡嗪-2-基)-1,3,4-恶二唑
描述
5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol, also known as 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol, is a useful research compound. Its molecular formula is C6H4N4OS and its molecular weight is 180.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
电子和非线性光学性质
该化合物因其电子性质和在非线性光学 (NLO) 应用中的潜力而受到研究。 通过密度泛函理论 (DFT) 计算,研究人员探索了其前沿分子轨道 (FMO)、能隙和超极化率 。这些特性对于可用于光电子学、光子学以及作为操纵量子水平光线的器件组件的材料至关重要。
杂环化合物的合成
2-巯基-5-(吡嗪-2-基)-1,3,4-恶二唑用作合成各种杂环化合物的先驱。其反应性允许创建具有潜在药理活性的复杂分子。 特别是,铃木交叉偶联反应已被用于创建一系列可能导致新药物或材料的衍生物 .
药理学意义
咪唑并吡啶衍生物与该化合物具有结构相似性,已显示出广泛的生物活性。已知它们会影响癌细胞、病原体、免疫系统成分和参与碳水化合物代谢的酶的功能所需的细胞途径。 这表明 2-巯基-5-(吡嗪-2-基)-1,3,4-恶二唑的衍生物可能具有重要的药用应用 .
材料科学应用
由于其独特的化学结构,该化合物及其衍生物在材料科学中可能很有价值。 它们可能有助于开发具有特定电子或光学特性的新材料,这些材料可用于创建传感器、用于显微镜和成像的发射器,甚至用于构建光电子器件 .
作用机制
Target of Action
Similar compounds with pyrazine and oxadiazole moieties have been reported to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been reported to influence various signaling pathways, including proliferation, migration, and metabolism .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that they may have significant effects at the molecular and cellular levels .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other chemicals .
生化分析
Biochemical Properties
5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . The compound’s interaction with these kinases can modulate cellular processes such as proliferation, migration, and metabolism. Additionally, 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol has been found to exhibit antimicrobial and anticancer properties, making it a potential candidate for drug development.
Cellular Effects
The effects of 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is crucial for cell proliferation and survival . By inhibiting this pathway, 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol can induce apoptosis in cancer cells, thereby exhibiting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to inhibit kinases, for instance, is attributed to its binding interactions with the enzyme’s active site, thereby preventing substrate phosphorylation . This inhibition can disrupt critical signaling pathways, leading to altered cellular functions and potential therapeutic effects .
Temporal Effects in Laboratory Settings
The temporal effects of 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, retaining its biological activity over time Long-term exposure to 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol has been observed to cause sustained inhibition of cellular proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as inhibition of tumor growth and antimicrobial activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol has been shown to influence metabolic flux and metabolite levels, further impacting cellular function .
Transport and Distribution
The transport and distribution of 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity. The distribution of 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol within tissues is also determined by its binding affinity to plasma proteins, which can affect its therapeutic efficacy .
Subcellular Localization
The subcellular localization of 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol plays a critical role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects . The precise localization of 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol is essential for its role in modulating cellular processes and therapeutic applications.
属性
IUPAC Name |
5-pyrazin-2-yl-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4OS/c12-6-10-9-5(11-6)4-3-7-1-2-8-4/h1-3H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCVJGZVTWQPQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190982 | |
| Record name | 5-Pyrazinyl-1,3,4-oxadiazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37545-39-4 | |
| Record name | 5-Pyrazinyl-1,3,4-oxadiazole-2-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037545394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Pyrazinyl-1,3,4-oxadiazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70190982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3aR,4R,5R,6aS)-2-oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1225580.png)

![(5Z)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B1225585.png)
![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B1225586.png)
![5-fluoro-3-[(4-methoxyphenyl)sulfonylamino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1225587.png)

![4,5-Dimethoxy-2-[[(2-methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1225596.png)

![1-[3-(4-Phenylphenoxy)propyl]-1,2,4-triazole](/img/structure/B1225598.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine](/img/structure/B1225599.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B1225602.png)

![3-[2-[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]-2-oxoethyl]-4-oxo-1-phthalazinecarboxylic acid](/img/structure/B1225605.png)
